molecular formula C27H25N5O2S2 B2707885 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 896677-78-4

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2707885
CAS No.: 896677-78-4
M. Wt: 515.65
InChI Key: AXJVXDRDAIEUGH-UHFFFAOYSA-N
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Description

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a multifaceted compound that has garnered interest due to its versatile chemical structure and potential applications across various fields such as chemistry, biology, medicine, and industry. Its complex chemical makeup presents intriguing opportunities for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can be achieved through a multi-step reaction process. Typically, it involves the initial formation of the oxobenzo[d]thiazol core, followed by the incorporation of the triazole ring via cyclization reactions. Each step requires precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production might be scaled up using large reactors, where the reactions are carried out in a continuous flow to enhance efficiency. This involves meticulous optimization of reaction parameters and the use of advanced purification techniques like column chromatography or recrystallization to achieve the desired compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

This compound is prone to various types of reactions such as:

  • Oxidation: Conversion to corresponding oxides or further functionalization of the aromatic rings.

  • Reduction: Reduction of specific functional groups leading to changes in the electronic properties.

  • Substitution: Halogenation, nitration, and sulfonation reactions can be performed to introduce new functionalities.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic medium.

  • Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilization of halogenating agents like bromine or chlorine under controlled temperature conditions.

Major Products

These reactions can lead to the formation of various derivatives, enhancing the compound’s utility in different applications by modifying its physicochemical properties.

Scientific Research Applications

Chemistry

In chemistry, the compound is explored for its potential as a building block in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where it can be a precursor for drug development.

Biology

In biological studies, it may act as an inhibitor or activator of certain enzymes, providing insights into biochemical pathways and potential therapeutic targets.

Medicine

The compound’s unique structure could make it a candidate for drug development, particularly for its interactions with molecular targets associated with diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Its robust chemical properties make it suitable for industrial applications, including as a specialty chemical in the production of advanced materials or as a reagent in chemical processes.

Mechanism of Action

The compound operates through a mechanism that involves binding to specific molecular targets. For instance, it might inhibit the activity of particular enzymes by occupying their active sites, thus preventing the natural substrates from interacting with these enzymes. This leads to downstream effects on metabolic pathways or cellular processes, which are pivotal in its application in drug development and biological research.

Comparison with Similar Compounds

Comparison with Other Compounds

Comparatively, similar compounds such as 2-((5-((2-oxobenzo[d]thiazol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exhibit slight variations in their aromatic substitutions, which can affect their reactivity and biological activity.

Unique Aspects

What sets 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide apart is its specific aromatic substitutions and the overall structural configuration that confer unique electronic and steric properties, making it particularly valuable for targeted applications.

This comprehensive understanding of this compound sheds light on its potential and the breadth of research avenues it opens up.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S2/c1-19-8-7-11-21(16-19)28-25(33)18-35-26-30-29-24(31(26)15-14-20-9-3-2-4-10-20)17-32-22-12-5-6-13-23(22)36-27(32)34/h2-13,16H,14-15,17-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVXDRDAIEUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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